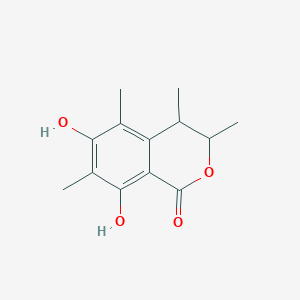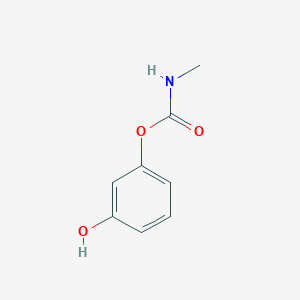
3-Hydroxyphenyl methylcarbamate
Overview
Description
3-Hydroxyphenyl methylcarbamate, also known as methyl (3-hydroxyphenyl)carbamate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of carbamic acid and features a hydroxyphenyl group attached to a methylcarbamate moiety. This compound is of interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxyphenyl methylcarbamate is Acetylcholinesterase (AChE) . AChE plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its target, AChE, by forming unstable complexes through carbamoylation of the active sites of the enzyme . This interaction inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft, which can result in prolonged nerve impulses.
Biochemical Pathways
The compound is involved in the degradation metabolism of 3- (3-hydroxyphenyl) propionate (3HPP), a derivative of lignin, in certain bacterial strains . The enzyme MhpA K-12 catalyzes the initial reaction of 3HPP degradation, converting 3HPP to 3- (2,3-dihydroxyphenyl) propionate (DHPP) . This is considered an important initial step in the aerobic metabolic pathway for the degradation of 3HPP .
Pharmacokinetics
It’s known that enantioselectivity can be observed in all pharmacokinetic processes, especially in the metabolism of xenobiotics
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve impulses, potentially leading to overstimulation of the muscles and glands controlled by the affected nerves .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Cellular Effects
The cellular effects of 3-Hydroxyphenyl methylcarbamate are not well-studied. Carbamate compounds are known to have various effects on cells. For instance, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that carbamate compounds, such as this compound, can exert their effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of carbamate compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of carbamate compounds can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that carbamate compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that carbamate compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that carbamate compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl methylcarbamate can be achieved through various methods. One common approach involves the reaction of 3-hydroxyaniline with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxyaniline and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-hydroxyaniline is dissolved in the solvent, and the base is added to the solution. Methyl chloroformate is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Hydroxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antitubercular activities.
Industry: Utilized in the formulation of pesticides and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenyl methylcarbamate: Another carbamate derivative with similar pesticidal properties.
3-Benzyl-5-hydroxyphenyl carbamate: Exhibits potent antitubercular activity and is structurally similar to 3-Hydroxyphenyl methylcarbamate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the meta position relative to the carbamate moiety allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3-hydroxyphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNVCWZCRNGTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172733 | |
| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19189-01-6 | |
| Record name | Carbamic acid, methyl-, m-hydroxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019189016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, mono(methylcarbamate) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


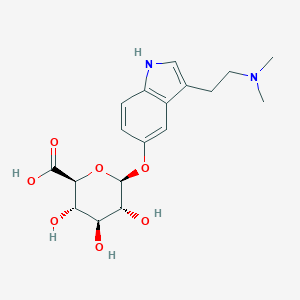
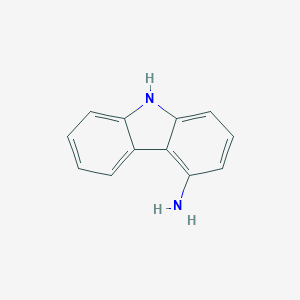
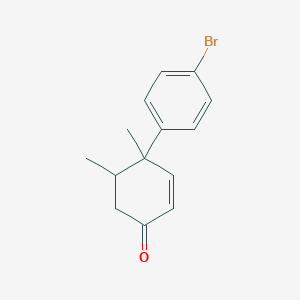

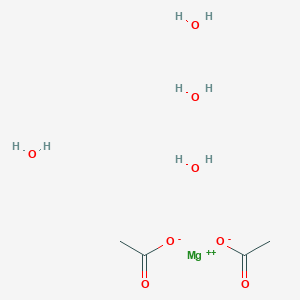
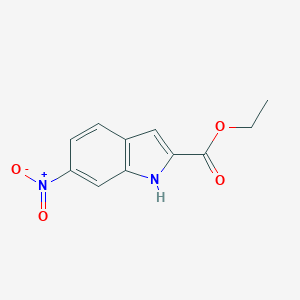
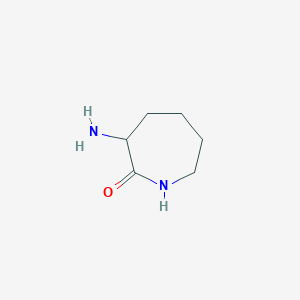
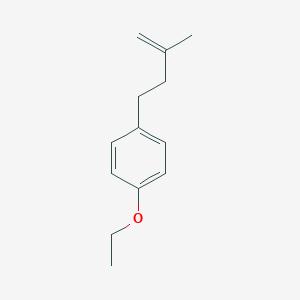
![5-[2-(1-Ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B99731.png)

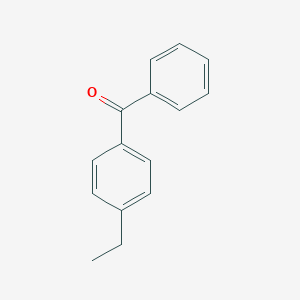
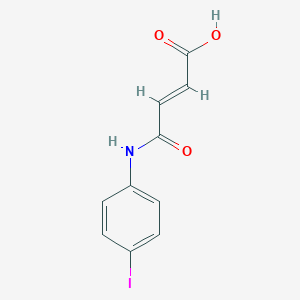
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
